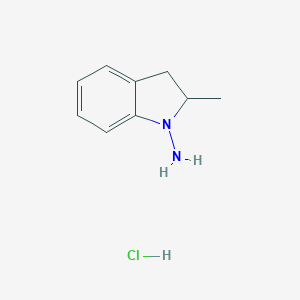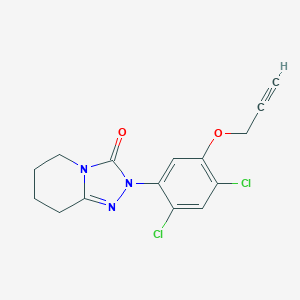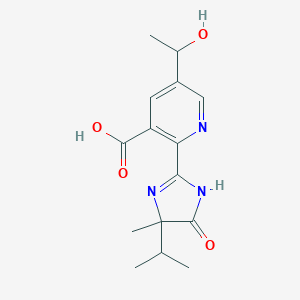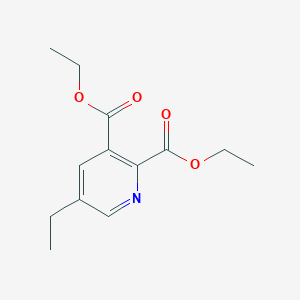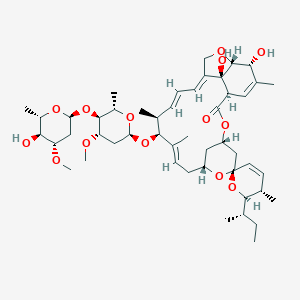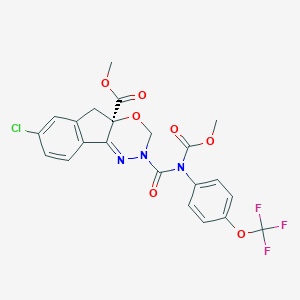
(R)-Indoxacarb
描述
®-Indoxacarb is a synthetic oxadiazine insecticide that is widely used in agriculture to control a variety of insect pests. It is known for its effectiveness against lepidopteran larvae and other pests that affect crops. The compound is characterized by its ability to block sodium channels in the nervous system of insects, leading to paralysis and death.
科学研究应用
®-Indoxacarb has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of oxadiazine derivatives.
Biology: Employed in studies to understand the mode of action of insecticides on insect nervous systems.
Medicine: Investigated for potential use in developing new drugs targeting sodium channels.
Industry: Utilized in the formulation of insecticidal products for agricultural and household use.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Indoxacarb involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazine ring: This step involves the reaction of a hydrazine derivative with a carboxylic acid derivative to form the oxadiazine ring.
Introduction of the indole moiety: The indole moiety is introduced through a coupling reaction with the oxadiazine intermediate.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer of Indoxacarb.
Industrial Production Methods: Industrial production of ®-Indoxacarb typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired ®-enantiomer.
化学反应分析
Types of Reactions: ®-Indoxacarb undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazine N-oxide derivatives.
Reduction: Reduction reactions can convert ®-Indoxacarb to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides, amines, or thiols for substitution reactions.
Major Products: The major products formed from these reactions include oxadiazine N-oxides, amine derivatives, and various substituted oxadiazine compounds.
作用机制
®-Indoxacarb exerts its effects by blocking sodium channels in the nervous system of insects. This action disrupts the normal flow of sodium ions, leading to paralysis and eventual death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission.
相似化合物的比较
Fipronil: Another insecticide that targets the nervous system but acts on gamma-aminobutyric acid (GABA) receptors.
Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors.
Spinosad: A natural insecticide that targets nicotinic acetylcholine receptors and GABA receptors.
Uniqueness of ®-Indoxacarb: ®-Indoxacarb is unique in its mode of action as it specifically targets sodium channels, making it effective against pests that have developed resistance to other classes of insecticides. Its chiral nature also contributes to its selectivity and potency.
属性
IUPAC Name |
methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317230 | |
| Record name | (R)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185608-75-7 | |
| Record name | (R)-Indoxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185608-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxacarb, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185608757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoxacarb, (-)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXACARB, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610LV0BX3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Indoxacarb in insects?
A1: Indoxacarb targets the insect's nervous system by blocking sodium channels. This blockage disrupts nerve impulses, leading to paralysis and eventual death of the insect. [, ]
Q2: How does the blockage of sodium channels by Indoxacarb affect insects?
A2: Blockage of sodium channels by Indoxacarb leads to rapid feeding cessation, lethargy, regurgitation, muscle paralysis, and ultimately death in insects. [, ]
Q3: What is the molecular formula and weight of Indoxacarb?
A3: The provided research papers do not explicitly state the molecular formula and weight of Indoxacarb.
Q4: Are there insecticides that show good compatibility with Indoxacarb for controlling specific pests?
A4: Yes, research indicates that Indoxacarb exhibits synergistic effects when combined with certain insecticides. For example, Indoxacarb combined with Tebuconazole demonstrated a synergistic effect against Helicoverpa armigera larvae. []
Q5: Does the provided research discuss catalytic properties of Indoxacarb?
A5: No, the provided research focuses on the insecticidal properties and applications of Indoxacarb. Information regarding its catalytic properties is not available in these papers.
Q6: Does the provided research utilize computational chemistry or modeling techniques to study Indoxacarb?
A6: The provided research papers do not mention the use of computational chemistry or modeling techniques to study Indoxacarb.
Q7: Does the research discuss the structure-activity relationship of Indoxacarb and its analogues?
A7: While the research doesn't delve into detailed SAR studies of Indoxacarb, one paper mentions the use of fluorenylmethyl chloroformate for protection during its synthesis. This suggests potential for modifications at specific positions, but further SAR information is absent. []
Q8: Does the provided research discuss specific SHE regulations related to Indoxacarb?
A8: No, the provided research primarily focuses on the efficacy and application of Indoxacarb. Details regarding specific SHE regulations are not discussed.
Q9: What is the efficacy of Indoxacarb against different life stages of pests?
A9: Research indicates that Indoxacarb demonstrates efficacy against various life stages of different pests, including larvae, adults, and eggs. For example, it effectively controls larvae of Helicoverpa zea in tomatoes [], larvae of Spodoptera litura [], and different life stages of Acrobasis vaccinii in blueberries [].
Q10: What is the efficacy of Indoxacarb against different pest species?
A10: Indoxacarb displays broad-spectrum insecticidal activity and has been proven effective against a wide range of pest species, including Helicoverpa armigera, Spodoptera litura, Tuta absoluta, Leucinodes orbonalis, Plutella xylostella, and others, as evident from the provided research papers. [, , , , , , , , , , , ]
Q11: Are there reported cases of Indoxacarb resistance in insect populations?
A11: Yes, one study highlights a case of high-level Indoxacarb resistance in a diamondback moth population from Hawaii in 2003. This finding emphasizes the need for resistance monitoring and management strategies. []
Q12: Does Indoxacarb resistance confer cross-resistance to other insecticides?
A12: One study revealed that a deltamethrin-resistant strain of Plutella xylostella also exhibited high cross-resistance to Indoxacarb, implying potential challenges in managing resistance. []
Q13: What information does the research provide about the toxicology and safety profile of Indoxacarb?
A13: The research primarily focuses on efficacy and application. Although one paper mentions Indoxacarb's low mammalian toxicity as an advantage [], comprehensive toxicological data are not discussed in the provided papers.
Q14: Does the provided research discuss aspects related to drug delivery, biomarkers, or analytical techniques specific to Indoxacarb?
A14: No, the provided research primarily focuses on the efficacy, field applications, and resistance aspects of Indoxacarb. It does not delve into targeted drug delivery strategies, the use of biomarkers for efficacy prediction, or specific analytical techniques for Indoxacarb quantification.
Q15: How does the use of Indoxacarb impact non-target arthropod communities?
A15: Research indicates that Indoxacarb application in vineyards can negatively impact populations of beneficial arthropods such as parasitoids, predatory mites, and coccinellids. This highlights the importance of considering the broader ecological impacts of Indoxacarb use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


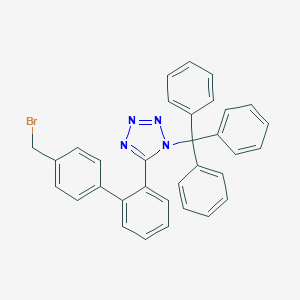
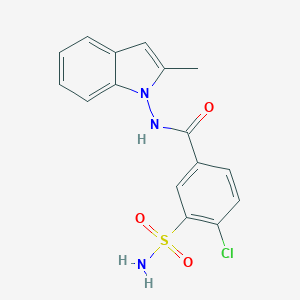
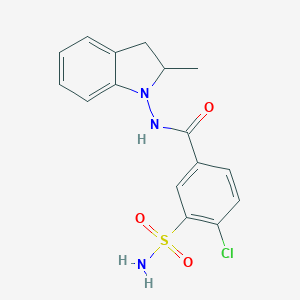

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
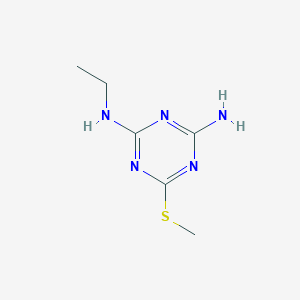
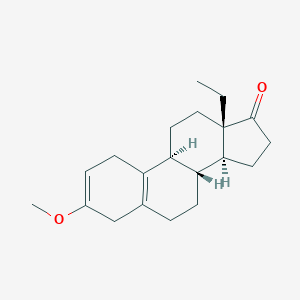
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
